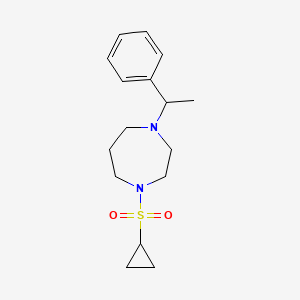![molecular formula C13H20N2O2 B12264453 {1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12264453.png)
{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol is a complex organic compound featuring a piperidine ring substituted with a methanol group and a cyclopropyl-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the oxazole moiety and the cyclopropyl group. The final step involves the addition of the methanol group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetate: An acetate ester derivative.
Uniqueness
{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group, in particular, allows for further functionalization and derivatization, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C13H20N2O2/c16-9-10-3-5-15(6-4-10)8-12-7-13(17-14-12)11-1-2-11/h7,10-11,16H,1-6,8-9H2 |
InChI Key |
ZKECQJQJZOUKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCC(CC3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12264375.png)
![4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264385.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12264396.png)
![2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264397.png)
![1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane](/img/structure/B12264400.png)

![4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264403.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264404.png)
![4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12264405.png)

![4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12264416.png)
![3-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12264419.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12264426.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B12264427.png)
